5-Formylfuran-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

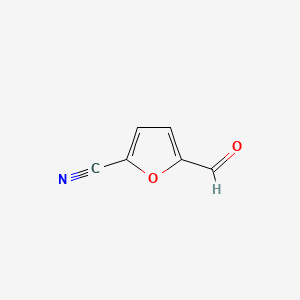

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-formylfuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQKOVRPNHYQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194907 | |

| Record name | 5-Cyano-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42061-89-2 | |

| Record name | 5-Cyano-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyano-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formylfuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Formylfuran-2-carbonitrile CAS number and synonyms

Audience: Researchers, scientists, and drug development professionals

This document provides core identification information for 5-Formylfuran-2-carbonitrile, a key heterocyclic compound utilized in various chemical syntheses.

Chemical Identity

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier assigned to every chemical substance.

| Identifier Type | Value |

| CAS Number | 42061-89-2[1][2] |

| Molecular Formula | C6H3NO2[1] |

| Molecular Weight | 121.095 g/mol [1] |

| InChIKey | PUQKOVRPNHYQIY-UHFFFAOYAL[1] |

| MDL Number | MFCD08236798[1] |

Synonyms and Alternative Names

This compound is also known by several other names in literature and chemical databases. These synonyms are crucial for comprehensive literature searches and procurement.[1][2]

| Synonym |

| 5-formyl-2-furonitrile[1] |

| 5-Cyanofurfural[2] |

| 5-Cyano-2-furaldehyde[2] |

| 5-formyl-furan-2-carbonitrile[1] |

| 5-methanoylfuran-2-carbonitrile[1] |

| Furfural Impurity 16[2] |

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the chemical name and its various identifiers.

Caption: Relationship between the primary chemical name and its identifiers.

References

Synthesis of 5-Formylfuran-2-carbonitrile from Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Formylfuran-2-carbonitrile, a valuable bifunctional molecule, starting from the renewable platform chemical, furfural. This document details a feasible two-step synthetic pathway, including experimental protocols, quantitative data, and a logical workflow diagram, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates both an aldehyde and a nitrile group on a furan scaffold, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional polymers. The synthesis commences with furfural, a readily available aldehyde derived from lignocellulosic biomass, highlighting a green and sustainable approach to this value-added chemical.

The most practical synthetic route from furfural involves a two-step process:

-

Step 1: Synthesis of 2-Furonitrile from Furfural. This is achieved through the formation of furfural aldoxime, followed by its dehydration.

-

Step 2: Formylation of 2-Furonitrile. The introduction of a formyl group at the 5-position of the furan ring is accomplished via the Vilsmeier-Haack reaction.

This guide will provide detailed methodologies for each of these key transformations.

Synthetic Pathway Overview

The overall transformation from furfural to this compound can be visualized as a sequential process. The following diagram illustrates the logical flow of this synthesis.

Caption: Overall workflow for the synthesis of this compound from furfural.

Experimental Protocols

Step 1: Synthesis of 2-Furonitrile from Furfural

This procedure involves the one-pot conversion of furfural to 2-furonitrile via an aldoxime intermediate, which is subsequently dehydrated.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.1 mol furfural) | Notes |

| Furfural | 96.09 | 9.61 g (0.1 mol) | Freshly distilled is recommended |

| Hydroxylamine Hydrochloride | 69.49 | 7.64 g (0.11 mol) | |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 100 mL | Anhydrous |

| Toluene | 92.14 | As needed for extraction | |

| Saturated Sodium Bicarbonate Solution | - | As needed for washing | |

| Anhydrous Magnesium Sulfate | 120.37 | As needed for drying |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add furfural (9.61 g, 0.1 mol), hydroxylamine hydrochloride (7.64 g, 0.11 mol), and N-methyl-2-pyrrolidone (100 mL).

-

Heat the reaction mixture to 140-150 °C with constant stirring.

-

Maintain this temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 300 mL of cold water and extract with toluene (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude 2-furonitrile can be purified by vacuum distillation.

Expected Yield and Characterization:

| Product | Appearance | Boiling Point (°C) | Yield (%) | Spectroscopic Data (¹H NMR, CDCl₃) |

| 2-Furonitrile | Colorless liquid | 146-147 | 75-85 | δ 7.60 (dd, 1H), 7.20 (dd, 1H), 6.55 (dd, 1H) |

Step 2: Vilsmeier-Haack Formylation of 2-Furonitrile

This procedure outlines the formylation of 2-furonitrile at the 5-position using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide.[2][3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.05 mol 2-furonitrile) | Notes |

| 2-Furonitrile | 93.09 | 4.65 g (0.05 mol) | Purified from Step 1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 10.96 g (0.15 mol) | Anhydrous |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 11.5 g (0.075 mol) | Handle with care in a fume hood |

| 1,2-Dichloroethane (DCE) | 98.96 | 50 mL | Anhydrous |

| Sodium Acetate Trihydrate | 136.08 | As needed for neutralization | |

| Ethyl Acetate | 88.11 | As needed for extraction | |

| Hexane | 86.18 | As needed for purification |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (10.96 g, 0.15 mol) in an ice-water bath.

-

Slowly add phosphorus oxychloride (11.5 g, 0.075 mol) dropwise to the DMF, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a pale-yellow solid or viscous oil.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Dissolve 2-furonitrile (4.65 g, 0.05 mol) in anhydrous 1,2-dichloroethane (50 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (approx. 200 g).

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate trihydrate until the pH is approximately 6-7.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield and Characterization:

| Product | CAS Number | Appearance | Melting Point (°C) | Yield (%) | Spectroscopic Data (¹H NMR, CDCl₃) |

| This compound | 42061-89-2[5] | Yellow solid | 93-95 | 60-70 | δ 9.70 (s, 1H, -CHO), 7.45 (d, 1H), 7.30 (d, 1H) |

Signaling Pathway Analogy: The Vilsmeier-Haack Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction can be conceptually illustrated as a signaling cascade where the initial reagents interact to form an active electrophile, which then "signals" the furan ring to undergo substitution.

Caption: A conceptual diagram of the Vilsmeier-Haack formylation mechanism.

Conclusion

This technical guide outlines a reliable and scalable two-step synthesis of this compound from the bio-based starting material, furfural. The provided experimental protocols are based on established chemical transformations and offer a clear pathway for the preparation of this versatile bifunctional molecule. The detailed procedures, tabulated data, and workflow diagrams are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their efforts to access this and other valuable furan-based compounds. Careful execution of these protocols, with attention to anhydrous conditions and appropriate purification techniques, should enable the successful synthesis of the target compound.

References

- 1. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Data of 5-Formylfuran-2-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Formylfuran-2-carbonitrile. Due to the limited availability of public experimental data, this document outlines the expected spectroscopic data based on the analysis of similar furan derivatives and provides detailed, generalized experimental protocols for obtaining such data.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-cyano-2-furaldehyde, 5-formyl-2-furonitrile |

| CAS Number | 42061-89-2 |

| Molecular Formula | C₆H₃NO₂ |

| Molecular Weight | 121.09 g/mol |

Spectroscopic Data (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | H-3 |

| Data not available | Data not available | Data not available | H-4 |

| Data not available | Data not available | Data not available | -CHO |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-2 |

| Data not available | C-3 |

| Data not available | C-4 |

| Data not available | C-5 |

| Data not available | -CHO |

| Data not available | -CN |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | C≡N stretch (nitrile) |

| Data not available | Data not available | C=O stretch (aldehyde) |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (aldehyde) |

| Data not available | Data not available | C=C stretch (furan ring) |

| Data not available | Data not available | C-O-C stretch (furan ring) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | Fragment Ions |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with analyte signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is common practice.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary tube.

Instrumentation and Data Acquisition:

-

For GC-MS, the sample solution is injected into the gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded with electrons, leading to ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Physical properties of 5-Formylfuran-2-carbonitrile (melting point, boiling point)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the known physical properties of 5-Formylfuran-2-carbonitrile. Due to the limited availability of experimental data in public domains, this guide also furnishes detailed, standard experimental protocols for the determination of melting and boiling points, which are crucial for the physicochemical profiling of novel chemical entities.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating both a furan ring, an aldehyde, and a nitrile functional group. Its chemical structure suggests potential utility as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control.

Physical Properties of this compound

The quantitative physical data for this compound is sparse in currently accessible literature and chemical databases. The available information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃NO₂ | [1] |

| Molecular Weight | 121.09 g/mol | [1] |

| CAS Number | 42061-89-2 | [1][2][3][4] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

Note: The melting and boiling points for this compound are not available in the referenced public databases.[2]

Experimental Protocols for Physical Property Determination

3.1. Determination of Melting Point (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

-

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of the compound (finely powdered)

-

-

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Loading the Capillary Tube: The open end of the capillary tube is tapped into the powdered sample, packing a small amount (2-3 mm in height) into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

-

Instrument Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is initially used to get an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate (1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

-

3.2. Determination of Boiling Point (Micro Boiling Point Method)

For small quantities of a liquid, the micro boiling point method is a suitable technique. Assuming this compound is a solid at room temperature, this method would be applicable after it has been melted.

-

Apparatus:

-

Small test tube or sample vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamp and stand

-

-

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.

-

Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The entire assembly is then submerged in a heating bath.

-

Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. The heating is then discontinued.

-

Recording the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the vapor pressure of the liquid equals the atmospheric pressure.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the initial physicochemical characterization of a newly synthesized chemical compound.

This guide provides a foundational understanding of the physicochemical properties of this compound and standard methodologies for their experimental determination. Accurate and comprehensive characterization is a critical step in the research and development pipeline for any novel chemical entity.

References

Discovery and literature review of furan-2-carbonitrile compounds

An In-depth Technical Guide to Furan-2-carbonitrile Compounds: Discovery, Synthesis, and Pharmacological Significance

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a foundational scaffold in a multitude of pharmacologically active compounds. Its unique electronic and steric properties allow it to act as a bioisostere for phenyl rings, often improving metabolic stability, bioavailability, and drug-receptor interactions. Within the diverse family of furan derivatives, furan-2-carbonitrile (also known as 2-cyanofuran) and its related structures have emerged as critical intermediates and pharmacophores in modern drug discovery. This technical guide provides a comprehensive review of furan-2-carbonitrile compounds, detailing their synthesis, physicochemical properties, and extensive biological activities, with a focus on their applications in drug development for researchers and scientists in the field.

The furan nucleus is integral to numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. The incorporation of a nitrile group at the 2-position of the furan ring creates a versatile chemical handle for further molecular elaboration and a key functional group that can participate in crucial binding interactions with biological targets. This document will explore the synthesis of the core furan-2-carbonitrile structure and its key derivatives, summarize their biological activities with quantitative data, and present detailed experimental protocols for their preparation and evaluation.

Synthesis and Discovery

The synthesis of furan-2-carbonitrile and its derivatives can be achieved through various chemical strategies, ranging from industrial-scale processes to versatile laboratory methods.

1. Industrial Synthesis of Furan-2-carbonitrile

The primary industrial route to furan-2-carbonitrile involves the vapor-phase ammoxidation of furfural. This process utilizes ammonia in the presence of a bismuth molybdate catalyst at high temperatures (440–480 °C) to convert the aldehyde group of furfural directly into a nitrile.

2. Laboratory Synthesis of Furan-2-carbonitrile Derivatives

Numerous laboratory methods exist for the synthesis of substituted furan-2-carbonitriles. These often involve multi-step sequences starting from readily available precursors. A notable example is the synthesis of benzo[b]furan-6-carbonitrile, a key intermediate for medicinal chemistry, which can be prepared in gram quantities. Another common derivative, 3-(2-furyl)acrylonitrile, is synthesized via the condensation of furfural with cyanoacetic acid.

Data Presentation: Physicochemical and Biological Activity

Quantitative data for furan-2-carbonitrile and its derivatives are summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of Furan-2-carbonitrile

| Property | Value | Reference(s) |

| CAS Number | 617-90-3 | [1] |

| Molecular Formula | C₅H₃NO | [1] |

| Molar Mass | 93.08 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 1.064 g/cm³ at 25 °C | [4] |

| Boiling Point | 147 - 148 °C | [4] |

| Flash Point | 35 °C | |

| Solubility | Slightly soluble in water; soluble in common organic solvents | [3][4] |

| logP (o/w) | 0.960 - 1.151 | [1] |

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Furan-Containing Compounds

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. Several furan-based derivatives have demonstrated potent inhibitory activity.

| Compound ID | Description | IC₅₀ (nM) | Reference |

| Sorafenib | Reference Drug | 41.1 | |

| Compound 7b | Furan derivative | 42.5 | |

| Compound 7c | Furan derivative | 52.5 | |

| Compound 4c | Furo[2,3-d]pyrimidine derivative | 57.1 | |

| Compound III | Furo[2,3-d]pyrimidine derivative | 122 | |

| Compound IV | Furo[2,3-d]pyrimidine derivative | 58.0 | |

| Compound V | Furo[2,3-d]pyrimidine derivative | 41.4 | |

| Compound 43 | Isatin derivative with furan moiety | 26.38 | |

| Compound 44 | Isatin derivative with furan moiety | 44.67 |

Table 3: In Vitro Cytotoxic Activity of Furan Derivatives

The anticancer properties of furan derivatives have been evaluated against various human cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) and Growth Percentage (GP) are reported.

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 7b | A549 (Lung) | IC₅₀ | 6.66 µM | |

| Compound 7b | HT-29 (Colon) | IC₅₀ | 8.51 µM | |

| Compound 4 | MCF-7 (Breast) | IC₅₀ | 4.06 µM | |

| Compound 7 | MCF-7 (Breast) | IC₅₀ | 2.96 µM | |

| Compound 1 | HeLa (Cervical) | IC₅₀ | 0.08 - 8.79 µM (range for series) | |

| Compound 24 | HeLa (Cervical) | IC₅₀ | 0.08 - 8.79 µM (range for series) | |

| Compound 6f | MDA-MB-468 (Breast) | GP | -38.24% | |

| Compound 6g | MDA-MB-468 (Breast) | GP | -37.00% |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines protocols for the synthesis of key furan-2-carbonitrile derivatives.

Protocol 1: Synthesis of Benzo[b]furan-6-carbonitrile

This protocol is adapted from a procedure involving a Sonogashira alkynylation and a copper-catalyzed heteroannulation.

Step 1: Synthesis of 3-Hydroxy-4-iodobenzonitrile

-

Dissolve 3-Cyano-2,4,6-triiodophenol (44.2 mmol) in a mixture of N-methylmorpholine (160 mL) and water (40 mL).

-

Heat the solution to a gentle reflux (160 °C oil bath) for 24 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residual oil between ethyl acetate (EtOAc, 300 mL) and 0.5 M aq. HCl (200 mL).

-

Wash the organic extract with brine (200 mL), dry over MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography on silica gel (5:1 hexanes:EtOAc) to yield 3-hydroxy-4-iodobenzonitrile as a white powder.

Step 2: Synthesis of Benzo[b]furan-6-carbonitrile

-

To a solution of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (5.3 mmol) in a 1:1 mixture of ethanol and triethylamine (20 mL), add cuprous iodide (0.26 mmol).

-

Heat the resulting solution to 75 °C for 6.5 hours.

-

Cool the reaction to room temperature and evaporate the solvent to yield a crude mixture.

-

Dissolve the crude material in chloroform (70 mL) and add 1.0 M aq. NaOH (50 mL). Stir the biphasic mixture vigorously for 18 hours.

-

Separate the organic layer, and extract the aqueous layer with EtOAc (3 x 30 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the resulting oil by flash chromatography on silica gel (0–25% EtOAc/hexanes) to yield the final product.

Protocol 2: Synthesis of 3-(2-furyl)acrylonitrile

This procedure describes a Knoevenagel condensation between furfural and cyanoacetic acid.

-

Combine freshly distilled furfural (1.1 moles), 98% cyanoacetic acid (1.0 mole), ammonium acetate (3.0 g), toluene (200 mL), and pyridine (110 mL) in a 1-L round-bottomed flask.

-

Equip the flask with a Stark and Dean water trap and a reflux condenser.

-

Boil the mixture under reflux for 2 days.

-

After the reflux period, remove the solvent under reduced pressure using a water bath.

-

Distill the residue through a 15-cm Vigreux column at 11 mm pressure to yield 3-(2-furyl)acrylonitrile as a colorless liquid (boiling point 95–97 °C at 11 mm Hg).

Signaling Pathways and Mechanisms of Action

Furan-based compounds, particularly those designed as kinase inhibitors, often target critical cell signaling pathways involved in cancer progression. The VEGFR-2 signaling cascade is a well-documented target.

VEGFR-2 Inhibition Pathway

Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers multiple downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis. Furan-based inhibitors are designed to bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing its phosphorylation and blocking all downstream signaling. This inhibition of angiogenesis is a cornerstone of modern cancer therapy.

Synthetic and Evaluation Workflow

The discovery and development of novel furan-2-carbonitrile-based drug candidates follow a structured workflow. This process begins with the chemical synthesis of a library of related compounds, followed by purification and structural confirmation. The purified compounds are then subjected to a battery of biological assays to determine their activity and mechanism of action.

References

- 1. Item - Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFRâ2 Inhibition, and In Vitro Cytotoxicity - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Frontier of Furan Derivatives: A Technical Guide for Researchers

Introduction

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents.[1][2][3][4] This technical guide provides an in-depth overview of the biological activities of substituted furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new pharmaceuticals.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activity of Substituted Furan Derivatives

A significant body of research highlights the potential of furan derivatives as anticancer agents.[2][5][6] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often with promising potency.

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted furan derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC₅₀ value indicates greater potency. The following table summarizes the IC₅₀ values of several furan derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furan-based compounds | Compound 1 | HeLa (Cervical Cancer) | 0.08 | |

| Furan-based compounds | Compound 24 | HeLa (Cervical Cancer) | < 8.79 | |

| Furan-based compounds | Compound 24 | SW620 (Colorectal Cancer) | Moderate to Potent | |

| Furan-based compounds | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [6][7] |

| Furan-based compounds | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [6][7] |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives | Compound 3 | HepG-2 (Liver Cancer) | Near Doxorubicin | [5] |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives | Compound 12 | HepG-2 (Liver Cancer) | Near Doxorubicin | [5] |

| ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives | Compound 14 | HepG-2 (Liver Cancer) | Near Doxorubicin | [5] |

| Benzo[b]furan derivatives | Compound 26 | MCF-7 (Breast Cancer) | 0.057 | [8] |

| Benzo[b]furan derivatives | Compound 36 | MCF-7 (Breast Cancer) | 0.051 | [8] |

Signaling Pathways in Anticancer Activity

Furan derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth and survival.[8] Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in breast cancer cells.[8]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Some furan derivatives have been found to modulate this pathway. For instance, the chalcone analogue 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone (HMP) has been shown to selectively inhibit the p38 MAPK pathway, leading to a reduction in the production of inflammatory mediators.[9]

Antimicrobial Activity of Substituted Furan Derivatives

Furan derivatives have long been recognized for their antimicrobial properties, with some, like nitrofurantoin, being used clinically for decades.[1] Their activity spans a broad spectrum, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][10]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antimicrobial activity.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Furan-derived chalcones | Compound 2a | Staphylococcus aureus | 256 | [2] |

| Furan-derived chalcones | Compound 2b | Staphylococcus aureus | 256 | [2] |

| Furan-derived chalcones | Compound 2c | Staphylococcus aureus | 256 | [2] |

| Furan-derived chalcones | Compound 2a | Escherichia coli | 512 | [2] |

| Furan-derived chalcones | Compound 2c | Escherichia coli | 1024 | [2] |

| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [3] |

| Furan-Tetrazole Hybrids | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 | [11] |

| Benzo[b]furan derivatives | Compounds 9, 10, 11b-d | Various Bacteria | 2.50 - 20 | [12] |

Anti-inflammatory Activity of Substituted Furan Derivatives

Several furan derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[1][11][13]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of furan derivatives is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes, with IC₅₀ values indicating the concentration required for 50% inhibition. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

| Compound Class | Specific Derivative | Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyridazinone derivatives | Compound 5b | COX-2 | 0.04 | >100 | [13] |

| Pyridazinone derivatives | Compound 8b | COX-2 | 0.04 | >100 | [13] |

| Pyridazinone derivatives | Compound 8c | COX-2 | 0.04 | >100 | [13] |

| Furanone derivatives | Methyl sulfone derivative 28 | COX-2 | 0.06 | >1667 | [6] |

| Furoxan/1,2,4-triazole hybrids | Compound 5f | COX-2 | 0.0455 | 209 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted furan derivatives.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample, and it is frequently employed to assess the cytotoxic effects of compounds on cancer cells.[5][15][16][17]

Protocol:

-

Cell Seeding: Seed a cell suspension (typically 100 µL/well) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[5][16]

-

Compound Treatment: Add 10 µL of various concentrations of the test furan derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for an appropriate duration (e.g., 24, 48, or 72 hours).[5][16]

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[5][16]

-

Incubation: Incubate the plate for 1-4 hours in the incubator.[5][16]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Perform serial two-fold dilutions of the furan derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[18][19]

Protocol:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.[4]

-

Reaction Mixture: Prepare a reaction mixture containing reaction buffer, heme, and the respective COX enzyme.[4]

-

Inhibitor Addition: Add the test furan derivative at various concentrations to the reaction mixture. Include a vehicle control and a known COX inhibitor as a positive control. Incubate for a defined period (e.g., 10 minutes at 37°C).[4]

-

Initiate Reaction: Initiate the reaction by adding arachidonic acid as the substrate.[4]

-

Detection: Measure the production of prostaglandin E₂ (PGE₂) using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to investigate the effect of furan derivatives on the expression and phosphorylation status of proteins in signaling pathways.[10][20][21][22]

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).[10]

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[10]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ptglab.com [ptglab.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 22. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 5-Formylfuran-2-carbonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formylfuran-2-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its bifunctional nature, featuring both a reactive aldehyde and a nitrile group on a furan scaffold, allows for diverse chemical modifications to generate novel compounds with a wide range of pharmacological activities. This technical guide explores the potential applications of this compound in drug discovery, focusing on its role as a precursor for the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. This document provides a comprehensive overview of relevant synthetic methodologies, quantitative biological data from structurally related compounds, and detailed experimental protocols for key assays.

Introduction

The furan nucleus is a prominent scaffold in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects[1]. The unique electronic and steric properties of the furan ring make it an attractive bioisostere for other aromatic systems in drug design. This compound, a derivative of furan, presents a particularly interesting starting point for medicinal chemistry campaigns due to its two reactive functional groups, which can be selectively modified to explore a wide chemical space and optimize pharmacological profiles.

While direct studies on the medicinal chemistry applications of this compound are limited, the demonstrated activities of structurally similar compounds, particularly in the realm of kinase inhibition, highlight its significant potential. This guide will synthesize the available information to provide a forward-looking perspective on the utility of this compound in the development of novel therapeutics.

Synthesis of this compound

General Synthetic Approach:

A plausible synthetic route could involve the Vilsmeier-Haack reaction on 2-furonitrile. This reaction utilizes a phosphoryl chloride and a formamide (such as N,N-dimethylformamide) to introduce a formyl group onto an activated aromatic ring.

Experimental Workflow for a Vilsmeier-Haack Reaction:

References

5-Formylfuran-2-carbonitrile: A Versatile Heterocyclic Building Block for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylfuran-2-carbonitrile is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both an aldehyde and a nitrile group on a furan scaffold, allows for a diverse range of chemical transformations. This versatility makes it an invaluable precursor for the synthesis of complex molecular architectures with promising biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be estimated based on related furan derivatives.

| Property | Value | Source/Reference |

| Molecular Formula | C₆H₃NO₂ | [Calculated] |

| Molecular Weight | 121.09 g/mol | [Calculated] |

| CAS Number | 42061-89-2 | [1][2][3] |

| Appearance | Expected to be a solid | [Analogy to similar compounds] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Expected to be soluble in common organic solvents | [Analogy to similar compounds] |

| SMILES | O=Cc1ccc(o1)C#N | [1] |

| InChIKey | PUQKOVRPNHYQIY-UHFFFAOYSA-N | [1] |

Note: The physical properties of the closely related compound, 2-cyanofuran (CAS 617-90-3), include a melting point of 19-21 °C and a boiling point of 147 °C, which may provide some context.[4]

Spectroscopic Data

| Technique | Expected Peaks and Characteristics |

| ¹H NMR | - A singlet for the aldehydic proton (CHO) is expected in the range of δ 9.5-10.5 ppm. - Two doublets for the furan ring protons are anticipated in the aromatic region (δ 6.5-8.0 ppm), showing characteristic coupling constants. |

| ¹³C NMR | - A signal for the aldehydic carbon (CHO) is expected around δ 175-185 ppm. - A signal for the nitrile carbon (CN) is anticipated in the range of δ 115-125 ppm. - Signals for the furan ring carbons are expected in the region of δ 110-160 ppm. |

| IR Spectroscopy | - A strong, sharp absorption band for the nitrile group (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. - A strong absorption band for the aldehyde carbonyl group (C=O) stretching vibration is anticipated around 1680-1700 cm⁻¹. - C-H stretching vibrations of the furan ring are expected around 3100 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z = 121. |

Synthesis and Reactivity

This compound can be synthesized through a multi-step process, typically involving the introduction of the formyl and cyano groups onto the furan ring. A plausible synthetic strategy involves the Vilsmeier-Haack formylation of a suitable furan precursor, followed by conversion of another functional group to the nitrile.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Subsequent Cyanation (Proposed)

This protocol outlines a potential synthetic route.

Step 1: Vilsmeier-Haack Formylation of Furfuryl Acetate

This reaction introduces the formyl group at the 5-position of the furan ring.[1]

-

Materials:

-

Furfuryl acetate

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

1,2-Dichloroethane (anhydrous)

-

15% aqueous Sodium Carbonate (Na₂CO₃) solution

-

Diethyl ether

-

Saturated aqueous Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool a mixture of DMF (4 equivalents) and anhydrous 1,2-dichloroethane to 0 °C.

-

Slowly add POCl₃ (3 equivalents) dropwise to the cooled mixture, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 45 minutes to form the Vilsmeier reagent.

-

Add furfuryl acetate (1 equivalent) dropwise to the reaction mixture over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Cool the reaction mixture to 0 °C and neutralize by the slow addition of 15% aqueous Na₂CO₃ solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with distilled water and then with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-formylfurfuryl acetate.

-

Step 2: Conversion to this compound (Proposed)

A common method to introduce a nitrile group is via a Sandmeyer-type reaction from a corresponding amine. This would require an additional synthetic sequence to convert the acetate group of 5-formylfurfuryl acetate to an amino group, followed by diazotization and reaction with a cyanide source.

Alternatively, direct cyanation of a suitable precursor, such as 5-bromofuran-2-carbaldehyde, using a cyanide reagent like copper(I) cyanide (a Rosenmund-von Braun reaction) could be a more direct route.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The furan scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound serves as a versatile starting material for the synthesis of novel drug candidates.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[5][6][7] Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer. Consequently, inhibiting VEGFR-2 is a major therapeutic strategy. Several furan-based compounds have been developed as potent VEGFR-2 inhibitors.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5][6][7][8][9][10]

Caption: Simplified VEGFR-2 signaling pathway.

Induction of Apoptosis

Many anti-cancer agents, including those targeting VEGFR-2, exert their therapeutic effects by inducing apoptosis, or programmed cell death. Furan-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms.[11][12][13][14] Inhibition of VEGFR-2 can lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: Intrinsic apoptosis pathway induced by VEGFR-2 inhibitors.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in synthetic chemistry. Its unique combination of reactive functional groups makes it an ideal starting material for the construction of a wide array of complex molecules. The derivatives of this compound have shown promising biological activities, particularly as inhibitors of VEGFR-2, a key target in cancer therapy. This technical guide provides a foundational understanding of the synthesis, properties, and applications of this compound, highlighting its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the chemistry of this compound is poised to unlock new avenues for the creation of novel therapeutics and advanced materials.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS NO. 42061-89-2 | this compound | C6H3NO2 [localpharmaguide.com]

- 3. This compound | 42061-89-2 [amp.chemicalbook.com]

- 4. 2-Furonitrile - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. researchgate.net [researchgate.net]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Furan-induced liver cell proliferation and apoptosis in female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of hyperthermia-induced apoptosis by a new synthesized class of furan-fused tetracyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity and stability of the furan ring in 5-Formylfuran-2-carbonitrile

An In-depth Technical Guide to the Reactivity and Stability of 5-Formylfuran-2-carbonitrile

Executive Summary: this compound is a multifunctional heterocyclic compound of significant interest to researchers and drug development professionals. Its furan core, substituted with two potent electron-withdrawing groups—a formyl group at position 5 and a carbonitrile group at position 2—exhibits a unique profile of chemical reactivity and stability. This guide provides a detailed analysis of the electronic properties, reaction potential, and stability considerations of the furan ring in this specific context. It consolidates theoretical principles with available data on related furan derivatives to offer a predictive framework for its behavior. Detailed experimental protocols for stability assessment and synthetic modification are provided, alongside graphical representations of key chemical concepts and workflows to support advanced research and application.

Introduction to Furan Chemistry

Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its aromatic character arises from the delocalization of six π-electrons, which includes one of the lone pairs from the oxygen atom.[1][2] However, the aromaticity of furan is modest compared to benzene, with a resonance energy of only 16 kcal/mol versus 36 kcal/mol for benzene.[1] This reduced aromaticity makes the furan ring more susceptible to reactions that involve dearomatization, such as cycloadditions, and more reactive in electrophilic substitution reactions than benzene.[1][3] The stability and reactivity of the furan ring are highly influenced by the nature of its substituents.

Physicochemical Properties of this compound

Specific experimental data for this compound is not widely published. The table below summarizes its known identifiers and theoretically derived properties.

| Property | Value / Information | Reference |

| Chemical Formula | C₆H₃NO₂ | [4] |

| Molecular Weight | 121.09 g/mol | - |

| CAS Number | 42061-89-2 | [4] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| SMILES | O=CC1=CC=C(O1)C#N | [4] |

| InChIKey | PUQKOVRPNHYQIY-UHFFFAOYSA-N | [4] |

Electronic Effects of Substituents

The reactivity of the furan ring in this compound is dominated by the strong electron-withdrawing nature of the formyl (-CHO) and cyano (-CN) groups. Both groups deactivate the furan ring through inductive (-I) and resonance (-M) effects. This deactivation significantly reduces the ring's electron density, making it less susceptible to electrophilic attack compared to unsubstituted furan. Conversely, this electron deficiency enhances the ring's stability against acid-catalyzed degradation, as the initial protonation step is more difficult.[5]

References

Methodological & Application

Experimental protocol for the synthesis of 5-Formylfuran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Formylfuran-2-carbonitrile, a valuable bifunctional molecule in organic synthesis and drug discovery. The synthetic strategy involves a two-step sequence starting from the readily available bio-based platform chemical, 5-hydroxymethylfurfural (HMF). The initial step is the selective oxidation of HMF to 2,5-diformylfuran (DFF). The subsequent and more nuanced step involves the selective mono-cyanation of DFF, which is proposed via a two-stage process of selective mono-oximation followed by dehydration of the resulting aldoxime to the target nitrile. An alternative, though less documented, synthetic route commencing from 5-methylfuran-2-carbonitrile is also briefly discussed.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route, including reaction yields and conditions.

| Step | Starting Material | Product | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1. Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | ZnFe₁.₆₅Ru₀.₃₅O₄ | DMSO | 110 | 4 | 93.5 |

| 2a. Selective Mono-oximation | 2,5-Diformylfuran (DFF) | 5-Formylfuran-2-carbaldehyde oxime | Hydroxylamine hydrochloride, Pyridine | Ethanol | Room Temp. | 2-4 | Estimated >80 |

| 2b. Dehydration | 5-Formylfuran-2-carbaldehyde oxime | This compound | Copper (II) Acetate Monohydrate | Acetonitrile | Reflux | 1-2 | ~90 |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diformylfuran (DFF) from 5-Hydroxymethylfurfural (HMF)

This protocol is adapted from a method utilizing a magnetically separable catalyst, which offers high yields and catalyst recyclability.[1]

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

ZnFe₁.₆₅Ru₀.₃₅O₄ catalyst

-

Diatomaceous earth

-

Ethyl acetate

-

Hexane

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Thermometer

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-hydroxymethylfurfural (1.0 eq) and the ZnFe₁.₆₅Ru₀.₃₅O₄ catalyst (specific catalyst loading to be optimized based on catalyst activity).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a desired substrate concentration (e.g., 0.1 M).

-

Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the magnetic catalyst using an external magnet.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove any remaining fine catalyst particles.

-

Transfer the filtrate to a separatory funnel and add deionized water.

-

Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2,5-diformylfuran.

Protocol 2: Synthesis of this compound from 2,5-Diformylfuran (DFF)

This two-part protocol outlines the selective mono-oximation of DFF followed by the dehydration of the resulting aldoxime.

Materials:

-

2,5-Diformylfuran (DFF)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

Deionized water

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,5-diformylfuran (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (1.0-1.1 eq) in a minimal amount of deionized water and add it to the DFF solution.

-

Cool the mixture in an ice bath and slowly add pyridine (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of DFF and the formation of the mono-oxime.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Add deionized water to the residue and extract with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-formylfuran-2-carbaldehyde oxime. This product can often be used in the next step without further purification.

This protocol is based on the copper-catalyzed dehydration of furan aldoximes.[2]

Materials:

-

5-Formylfuran-2-carbaldehyde oxime

-

Copper (II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Acetonitrile

-

Deionized water

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-formylfuran-2-carbaldehyde oxime (1.0 eq) in acetonitrile, add a catalytic amount of copper (II) acetate monohydrate (e.g., 5-10 mol%).

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC until the starting oxime is consumed.

-

Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Add deionized water to the residue and extract with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Alternative Synthetic Route

An alternative pathway to this compound involves the direct oxidation of the methyl group of 5-methylfuran-2-carbonitrile. While this route is more atom-economical, established protocols for the selective oxidation of a methyl group on a furan ring in the presence of a nitrile are not as well-documented. This transformation would likely require careful selection of an oxidizing agent (e.g., selenium dioxide, or a catalytic oxidation system) to avoid over-oxidation or reaction with the nitrile functionality. Further research and methods development would be necessary to establish this as a reliable synthetic protocol.

Visualizing the Workflow

The following diagram illustrates the primary experimental workflow for the synthesis of this compound from HMF.

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: The Use of 5-Formylfuran-2-carbonitrile in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Formylfuran-2-carbonitrile as a versatile building block in multi-component reactions (MCRs), particularly in the context of isonitrile-based MCRs like the Passerini and Ugi reactions. The protocols detailed below offer a starting point for the synthesis of novel, highly functionalized molecules with potential applications in medicinal chemistry and drug discovery. The furan scaffold is a well-established pharmacophore, and its incorporation into complex molecules via MCRs represents an efficient strategy for generating libraries of biologically active compounds.[1]

Application Notes

Multi-component reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[2] This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[2] Isonitrile-based multi-component reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly valuable for the synthesis of peptide-like structures and other biologically relevant scaffolds.[3][4]

This compound is an attractive aldehyde component for these reactions due to the presence of the electron-withdrawing nitrile group, which can influence the reactivity of the aldehyde and provide a handle for further synthetic transformations. The resulting furan-containing products are of significant interest in drug discovery, as the furan nucleus is a common motif in bioactive compounds.[1]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxyamide.[5][6][7] The reaction is believed to proceed through a concerted mechanism in apolar solvents, involving a trimolecular reaction.[5][8] In polar solvents, an ionic mechanism is proposed where the carbonyl group is first protonated.[5]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to yield an α-aminoacyl amide.[9][10] This reaction is highly convergent and allows for the introduction of four points of diversity in a single step. The generally accepted mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide, followed by the addition of the carboxylate and a subsequent Mumm rearrangement.[9][11]

Advantages of Using this compound in MCRs:

-

Introduction of a Heterocyclic Scaffold: Directly incorporates the furan ring, a known pharmacophore, into the product.

-

Functional Group Handle: The nitrile group can be further manipulated, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, allowing for post-MCR modifications.

-

Modulated Reactivity: The electron-withdrawing nature of the nitrile group can influence the electrophilicity of the aldehyde, potentially affecting reaction rates and yields.

-

Structural Diversity: The combination of the furan core with the diverse inputs of MCRs allows for the rapid generation of novel chemical entities.

Experimental Protocols

The following are detailed protocols for hypothetical Passerini and Ugi reactions using this compound as the aldehyde component. These protocols are based on general procedures for these reactions and should be optimized for specific substrates.

Protocol 1: Passerini Reaction of this compound

This protocol describes the synthesis of an α-acyloxyamide derivative from this compound, a carboxylic acid, and an isocyanide.

Reaction Scheme:

Materials:

-

This compound

-

Carboxylic acid (e.g., Acetic acid)

-

Isocyanide (e.g., Cyclohexyl isocyanide)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To a dry 25 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).

-

Dissolve the aldehyde in anhydrous dichloromethane (10 mL).

-

Add the carboxylic acid (1.2 mmol, 1.2 eq) to the solution.

-

Add the isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxyamide.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data Summary (Hypothetical):

| Entry | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |

| 1 | Acetic Acid | Cyclohexyl isocyanide | DCM | 24 | 85 |

| 2 | Benzoic Acid | tert-Butyl isocyanide | Toluene | 36 | 78 |

| 3 | Propionic Acid | Benzyl isocyanide | THF | 24 | 82 |

Protocol 2: Ugi Reaction of this compound

This protocol details the synthesis of an α-aminoacyl amide derivative from this compound, a primary amine, a carboxylic acid, and an isocyanide.

Reaction Scheme:

Materials:

-

This compound

-

Primary amine (e.g., Benzylamine)

-

Carboxylic acid (e.g., Acetic acid)

-

Isocyanide (e.g., Cyclohexyl isocyanide)

-

Methanol (MeOH)

-

Standard glassware for organic synthesis

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and dissolve it in methanol (10 mL).

-

Add the primary amine (1.0 mmol, 1.0 eq) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.

-

Add the carboxylic acid (1.0 mmol, 1.0 eq) to the reaction mixture.

-

Add the isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-